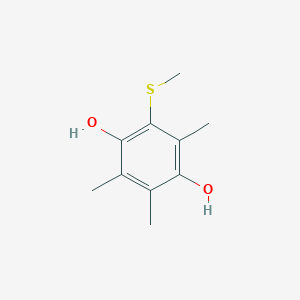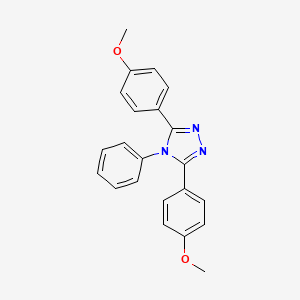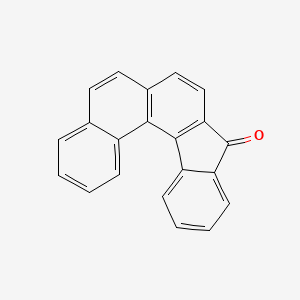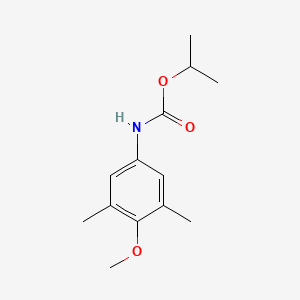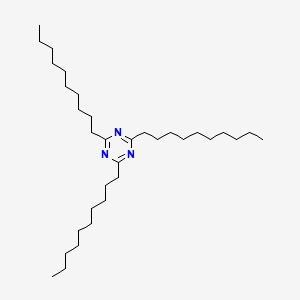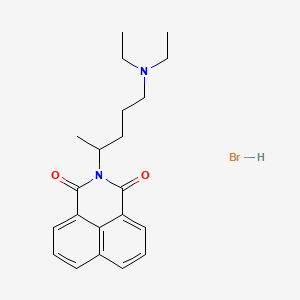
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides under visible light-promoted conditions . The reaction is catalyzed by fac-Ir(ppy)3 at room temperature, yielding the desired isoquinoline derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and ability to produce high yields while minimizing environmental impact .
化学反応の分析
Types of Reactions
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Bromine in glacial acetic acid is used for bromination reactions.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant biological and pharmaceutical activities .
科学的研究の応用
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure and diverse biological activities.
Isoquinoline: Another heterocyclic compound with significant medicinal and industrial applications.
N-benzyl isoquinoline-1,3,4-triones: Compounds with similar structural features and biological activities.
Uniqueness
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
特性
CAS番号 |
81254-01-5 |
|---|---|
分子式 |
C21H27BrN2O2 |
分子量 |
419.4 g/mol |
IUPAC名 |
2-[5-(diethylamino)pentan-2-yl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
InChI |
InChI=1S/C21H26N2O2.BrH/c1-4-22(5-2)14-8-9-15(3)23-20(24)17-12-6-10-16-11-7-13-18(19(16)17)21(23)25;/h6-7,10-13,15H,4-5,8-9,14H2,1-3H3;1H |
InChIキー |
MDJBSMXXGDPZEE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


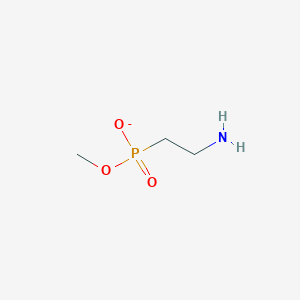
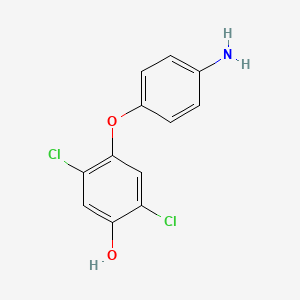
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
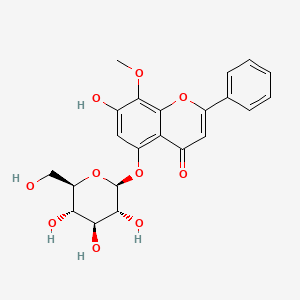
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
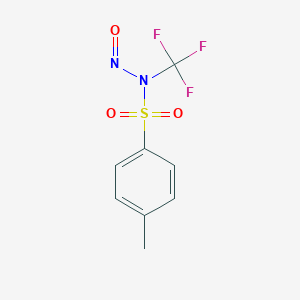
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
